![molecular formula C18H14BrNO3 B5233435 6-Bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid](/img/structure/B5233435.png)
6-Bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
6-Bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Bromination: The bromine atom is introduced at the 6th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with the brominated quinoline in the presence of a palladium catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the quinoline ring, potentially reducing the double bonds within the ring structure.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Formation of 6-Bromo-2-(3-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid.
Reduction: Formation of partially or fully reduced quinoline derivatives.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxyphenyl groups contribute to its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its biological activity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
- 6-Bromo-2-(3-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid
- 6-Bromo-2-(3-methoxyphenyl)-quinoline-4-carboxylic acid
Uniqueness
6-Bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid is unique due to the presence of the methoxyphenyl group at the 2nd position and the carboxylic acid group at the 4th position, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO3/c1-10-6-12(19)8-14-15(18(21)22)9-16(20-17(10)14)11-4-3-5-13(7-11)23-2/h3-9H,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXPGWDLMFGNPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(C=C2C(=O)O)C3=CC(=CC=C3)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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